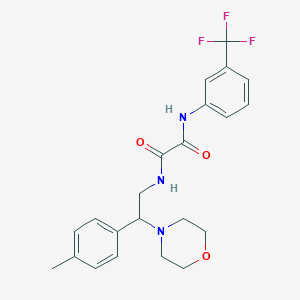

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24F3N3O3/c1-15-5-7-16(8-6-15)19(28-9-11-31-12-10-28)14-26-20(29)21(30)27-18-4-2-3-17(13-18)22(23,24)25/h2-8,13,19H,9-12,14H2,1H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCPPKJUIIHOEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Morpholino Intermediate: The reaction of morpholine with p-tolyl ethyl halide under basic conditions to form the morpholino intermediate.

Oxalamide Formation: The morpholino intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide structure.

Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that oxalamides, including N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, exhibit antimicrobial properties. A study on similar oxalamide derivatives demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.

Anticancer Activity

Compounds with oxalamide functionality have been investigated for their anticancer properties. The structural characteristics of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suggest that it may interact with specific biological targets involved in cancer progression. Preliminary studies on related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines .

Therapeutic Uses

Drug Development

The unique chemical structure of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide positions it as a candidate for drug development. Its ability to form hydrogen bonds, as analyzed through NMR studies, indicates its potential as a scaffold for designing new therapeutic agents targeting various diseases . The oxalamide group is known for its role in enhancing the pharmacokinetic properties of drug candidates.

Molecular Engineering

The oxalamide functionality is recognized for its cooperative effects in molecular interactions. This characteristic can be exploited in molecular engineering to create compounds with enhanced stability and specificity for biological targets. The ability to modify the substituents on the oxalamide backbone allows for fine-tuning of the compound's properties, making it suitable for various applications in drug design and materials science .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 2 | Anticancer Properties | Induced apoptosis in specific cancer cell lines; potential as an anticancer agent. |

| Study 3 | Molecular Interactions | Analyzed hydrogen bonding capabilities; implications for drug design. |

Mechanism of Action

The mechanism of action of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

Substituent Effects on Bioactivity and Enzyme Interactions

Umami Flavoring Agents (S336, S5456)

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : This analog, used as a flavor enhancer, shares the oxalamide core but substitutes N1 with a dimethoxybenzyl group and N2 with a pyridinylethyl chain. It showed <50% inhibition of CYP3A4 at 10 µM , indicating low cytochrome P450 interaction .

- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : A positional isomer of S336 with altered methoxy substituents. Despite structural similarity, it exhibited 51% CYP3A4 inhibition at 10 µM , highlighting the sensitivity of enzyme interactions to substituent positioning .

Comparison: The target compound’s morpholino-p-tolyl group may reduce CYP inhibition compared to pyridinylethyl-containing analogs, though empirical data is needed.

Antimicrobial Oxalamides (GMC Series)

A series of N1-(aryl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamides (GMC-1 to GMC-10) were synthesized with varied aryl substituents :

| Compound | N1 Substituent | N2 Substituent |

|---|---|---|

| GMC-6 | 1,3-dioxoisoindolin-2-yl | p-tolyl |

| Target | 2-morpholino-2-(p-tolyl)ethyl | 3-(trifluoromethyl)phenyl |

Halogenated Derivatives (Compounds 19–23)

A study synthesized halogenated oxalamides with 4-methoxyphenethyl and substituted phenyl groups :

| Compound | N1 Substituent | N2 Substituent | Yield (%) | ESI-MS (m/z) |

|---|---|---|---|---|

| 19 | 2-bromophenyl | 4-methoxyphenethyl | 30 | 376.9 [M + H]+ |

| 20 | 3-chlorophenyl | 4-methoxyphenethyl | 33 | 333.1 [M + H]+ |

| Target | 2-morpholino-2-(p-tolyl)ethyl | 3-(trifluoromethyl)phenyl | N/A | N/A |

Comparison: The target’s morpholino-p-tolyl group may improve synthetic yield compared to low-yield halogenated derivatives (e.g., 22: 23% yield). Its -CF₃ group aligns with compound 23’s chloro-fluoro substituents, suggesting similar spectral features (e.g., ¹⁹F NMR signals near -61.6 ppm ).

Table 1. Key Structural Analogs and Properties

Biological Activity

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, with CAS number 899999-29-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C22H24F3N3O3

- Molecular Weight : 435.4 g/mol

- Structure : The compound features a morpholino group and a trifluoromethylphenyl moiety, which contribute to its unique chemical behavior.

Synthesis

The synthesis of this oxalamide typically involves several steps:

- Formation of Morpholino Intermediates : The morpholino group is synthesized from readily available precursors.

- Coupling Reactions : The p-tolyl and trifluoromethyl groups are introduced through coupling reactions under controlled conditions.

- Final Oxalamide Formation : The final step involves the reaction with oxalyl chloride to yield the desired product.

Biological Activity Overview

Research has indicated that compounds similar to N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that related compounds with trifluoromethyl groups demonstrate significant antibacterial and antifungal properties. For instance, trifluoromethylpyridine amides exhibited good activity against various bacterial strains at concentrations around 50 mg/L . Although specific data on the oxalamide is limited, the presence of the trifluoromethyl group suggests potential antimicrobial efficacy.

Anticancer Potential

Research into similar oxalamides has revealed promising anticancer activities. Compounds containing morpholino groups have been associated with selective cytotoxicity against cancer cell lines. For example, derivatives of morpholino-substituted compounds have shown enhanced activity against breast cancer cells in vitro .

Study 1: Antimicrobial Screening

A study evaluating the biological activity of various oxalamides found that certain derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The structure-activity relationship suggested that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances antimicrobial potency .

Study 2: Anticancer Activity

In a comparative study of oxalamide derivatives, it was observed that those with morpholino substitutions demonstrated higher cytotoxicity in human cancer cell lines compared to their non-morpholino counterparts. The mechanism was attributed to the induction of apoptosis via modulation of apoptotic pathways .

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | Potential (based on analogs) | Moderate (inferred from similar compounds) | Apoptosis induction |

| Trifluoromethylpyridine Amides | Effective at 50 mg/L | Not specified | Bacterial cell wall disruption |

| Morpholino Derivatives | Effective against E. coli | High cytotoxicity against breast cancer cells | Modulation of apoptotic pathways |

Q & A

Basic: What synthetic routes are optimal for preparing N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide?

Answer:

The compound can be synthesized via a two-step coupling procedure. First, prepare the morpholino-p-tolyl ethylamine intermediate by reacting 2-(p-tolyl)morpholine with bromoethylamine under basic conditions (e.g., K₂CO₃ in DMF). Next, couple this intermediate with 3-(trifluoromethyl)phenyl oxalyl chloride using a base like triethylamine (Et₃N) in anhydrous dichloromethane. Purification via column chromatography (silica gel, hexane/EtOAc gradient) typically yields the product. Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) is critical .

Advanced: How can low yields in the coupling step be resolved?

Answer:

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Catalyst optimization: Use HOBt (1-hydroxybenzotriazole) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the oxalyl chloride .

- Solvent selection: Switch to polar aprotic solvents like THF or DMF to enhance nucleophilicity .

- Temperature control: Conduct reactions at 0–5°C to minimize dimerization, as seen in oxalamide syntheses .

Basic: What spectroscopic methods confirm the compound’s structure?

Answer:

- ¹H/¹³C NMR: Identify the morpholine protons (δ 3.6–3.8 ppm, multiplet) and trifluoromethyl signals (δ 120–125 ppm in ¹³C) .

- ESI-MS/HRMS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 480.2) and isotope patterns for Cl/F .

- IR spectroscopy: Detect oxalamide C=O stretches (~1650–1700 cm⁻¹) .

Advanced: How to analyze byproducts or impurities in the final product?

Answer:

- HPLC-MS: Use a C18 column with a water/acetonitrile gradient. Impurities like unreacted intermediates or dimers (e.g., oxalamide dimers at m/z 940–960) can be identified .

- NMR relaxation studies: Detect trace solvents (e.g., DMF) via ¹H NMR with suppression techniques .

Basic: What in vitro assays assess its bioactivity?

Answer:

- Enzyme inhibition assays: Test against kinases or proteases (e.g., HIV protease) using fluorogenic substrates. IC₅₀ values can guide SAR .

- Cytotoxicity screening: Use MTT assays on HEK293 or HeLa cells to evaluate cell viability at 10–100 µM concentrations .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

- Substituent variation: Replace the trifluoromethyl group with Cl, Br, or methyl to assess electronic effects. For example, 3-CF₃ may enhance membrane permeability vs. 3-Cl .

- Morpholine ring modification: Test piperidine or thiomorpholine analogs to evaluate steric/electronic contributions to target binding .

Basic: How to address poor solubility in biological assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility .

- Prodrug strategies: Synthesize ester derivatives (e.g., acetylated morpholine) that hydrolyze in vivo .

Advanced: How to troubleshoot inconsistent biological activity across batches?

Answer:

- Stereochemical analysis: Verify enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) to rule out diastereomer contamination, as seen in oxalamide analogs .

- Metal contamination: Test for residual Pd (from coupling reactions) using ICP-MS; EDTA washes during purification may resolve this .

Basic: How to determine shelf-life and storage conditions?

Answer:

- Accelerated stability studies: Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. Oxalamides are typically stable in desiccated, dark conditions at −20°C .

Advanced: What computational methods predict target interactions?

Answer:

- Molecular docking: Use AutoDock Vina with crystal structures of homologous targets (e.g., cytochrome P450 4F11) to model binding poses. Focus on hydrogen bonding between the oxalamide and active-site residues .

- MD simulations: Assess conformational flexibility of the morpholine ring in solvated environments (GROMACS, AMBER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.